Boc-glycine

Catalog No.
S662441
CAS No.
4530-20-5
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-glycine

CAS Number

4530-20-5

Product Name

Boc-glycine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)

InChI Key

VRPJIFMKZZEXLR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)O

Synonyms

BOC-glycine, BOC-glycine, 14C-labeled, BOC-glycine, ethoxy-2-(14)C-labeled, BOC-glycine, glycine-(17)O-labeled, BOC-glycine, monocesium salt, BOC-glycine, monosodium salt, BOC-glycine, monothallium (+1) salt

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O

Solid-Phase Peptide Synthesis (SPPS):

Boc-glycine is a popular building block in SPPS, a widely used technique to synthesize peptides in a stepwise manner. The Boc group protects the amino group, allowing the selective coupling of Boc-glycine to a growing peptide chain on a solid support. Once the desired peptide sequence is built, the Boc group is selectively removed under specific conditions, revealing the free amino group at the N-terminus of the final peptide ().

Synthesis of Peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess enhanced stability or other desirable properties. Boc-glycine can be used as a building block in the synthesis of peptidomimetics, allowing for the incorporation of specific functionalities at the glycine position ().

Synthesis of Peptide Conjugates:

Boc-glycine can be employed in the synthesis of peptide conjugates, where a peptide is linked to another molecule, such as a drug or imaging agent. The Boc group helps to ensure the selective conjugation at the desired site on the peptide ().

Study of Protein-Protein Interactions:

Boc-glycine can be used to create modified peptides for studying protein-protein interactions. By incorporating Boc-glycine at specific positions within a peptide, researchers can probe the role of different amino acid residues in these interactions ().

Boc-glycine, also known as N-tert-butoxycarbonylglycine, is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound has the molecular formula C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol. Boc-glycine appears as a white to off-white powder and is widely utilized in organic synthesis, particularly in peptide chemistry, due to its ability to protect the amino group during various

Boc-glycine is generally considered a low-hazard compound. However, it's recommended to follow standard laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a fume hood [].

Further Studies

Boc-glycine is a fundamental building block for peptide synthesis. Research on its applications continues in various fields, including:

  • Development of new therapeutic peptides [].
  • Design of novel materials with specific properties.
  • Studies on protein-protein interactions [].
, particularly those involving the cleavage of the Boc group under acidic conditions. The typical reactions include:

  • Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), regenerating glycine.
  • Esterification: Boc-glycine can be converted into N-Boc amino acid esters, facilitating peptide synthesis.
  • Electrophilic Substitution: When treated with bases such as lithium diisopropylamide (LDA), Boc-glycine can form a trianion that reacts with various electrophiles to yield different amino acid derivatives .

The synthesis of Boc-glycine typically involves the protection of glycine with the Boc group. A common method includes:

  • Mixing L-glycine with a sodium hydrogen carbonate solution.
  • Gradually adding di-tert-butyl dicarbonate ((Boc)₂O) under controlled conditions.
  • Extracting impurities and adjusting acidity to isolate pure Boc-glycine through crystallization.

This method is noted for its high yield (over 90%) and low environmental impact, making it suitable for industrial production .

Boc-glycine is primarily used in:

  • Peptide Synthesis: As a protective group for amino acids during peptide bond formation.
  • Drug Development: In the synthesis of pharmaceutical compounds, including neuroprotective agents and anti-inflammatory drugs.
  • Chemical Research: As a reagent in various organic synthesis pathways, facilitating the introduction of glycine into more complex molecules .

Studies on Boc-glycine often focus on its interactions with electrophiles and other reagents in synthetic pathways. For example, when treated with bases like LDA, it forms reactive intermediates that can be used to synthesize a variety of amino acid derivatives. These derivatives are crucial for exploring structure-activity relationships in drug design .

Boc-glycine is part of a broader class of protected amino acids. Here are some similar compounds and their distinctions:

Compound NameStructure TypeUnique Features
Fmoc-glycineFluorenylmethyloxycarbonylMore stable under basic conditions; used for solid-phase peptide synthesis.
Z-glycineBenzyloxycarbonylProvides different reactivity patterns; often used in peptide synthesis as well.
Ac-glycineAcetylated glycineTypically used for simpler protection strategies; less sterically hindered than Boc.
Cbz-glycineCarbobenzyloxyProvides good stability but is more complex to remove compared to Boc groups.

Boc-glycine is unique due to its balance between stability and ease of removal, making it highly favored in peptide synthesis compared to other protecting groups like Fmoc or Cbz .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 54 of 92 companies with hazard statement code(s):;
H302 (85.19%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4530-20-5

Wikipedia

Boc-Glycine

General Manufacturing Information

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types